![molecular formula C4H8OS2 B3056459 1-Oxo-1,2-dithiane CAS No. 7153-76-6](/img/structure/B3056459.png)
1-Oxo-1,2-dithiane
Overview
Description
1-Oxo-1,2-dithiane is a chemical compound with the molecular formula C4H8OS2 . It is also known by other names such as 1,2-Dithiane 1-oxide, 1,2-Dithiane, 1-oxide, and dithiane oxide .
Synthesis Analysis
While specific synthesis methods for 1-Oxo-1,2-dithiane were not found in the search results, there are references to the synthesis of related dithiane compounds. For instance, a study discusses the synthesis of a novel 1,2-dithianenucleoside via a Pummerer-like reaction .Molecular Structure Analysis
The molecular structure of 1-Oxo-1,2-dithiane consists of carbon ©, hydrogen (H), oxygen (O), and sulfur (S) atoms. The average mass of the molecule is 136.236 Da, and the monoisotopic mass is 136.001648 Da .Physical And Chemical Properties Analysis
1-Oxo-1,2-dithiane has a molecular weight of 136.23600, a density of 1.35g/cm3, and a boiling point of 276.9ºC at 760 mmHg .Scientific Research Applications
Conformational Analysis
1-Oxo-1,2-dithiane has been studied for its conformational energies. Ab initio Hartree–Fock calculations suggest that while the axial conformations of 1-oxo-1,2-dithiane and related compounds are more stable than their equatorial forms, the equatorial geometry of similar compounds can be more stable than the axial form (Yavari, Haghdadi, & Amiri, 2006).
Stereoisomer Preparation
Research has been conducted on the preparation, configuration, and conformational aspects of stereoisomers of similar compounds like 1,3-dithiane 1,3-dioxides. Their conformational preferences have been determined using NMR spectroscopy and X-ray analyses (Bien, Celebi, & Kapon, 1990).
Asymmetric Oxidation
Asymmetric oxidation of 1,3-dithianes to their 1-oxides has been achieved with high enantioselectivity and diastereoselectivity using titanium complexes, indicating the potential of 1-oxo-1,2-dithiane in similar reactions (Samuel, Ronan, & Kagan, 1989).
Synthesis of Functionalized Heterocycles
1,4‐Dithiane‐2,5‐diol, a related compound, has been used as a platform for the synthesis of sulfur-containing functionalized heterocycles, highlighting the potential of 1-Oxo-1,2-dithiane in similar applications (Zamberlan, Fantinati, & Trapella, 2018).
Oxidative Alkenylation
Research on 1,3-dithiane derivatives has demonstrated the potential for oxidative alkenylation of these compounds using Rh(III) catalysis. This indicates the possibility of 1-oxo-1,2-dithiane undergoing similar reactions (Unoh, Hirano, Satoh, & Miura, 2015).
Applications in Organic Synthesis
1,4-Dithianes, similar to 1-oxo-1,2-dithiane, have been utilized as C2-building blocks in the synthesis of complex molecular architectures. This suggests the utility of 1-oxo-1,2-dithiane in organic synthesis, especially in the construction of diverse molecular structures (Ryckaert, Demeyere, Degroote, Janssens, & Winne, 2023).
Future Directions
properties
IUPAC Name |
dithiane 1-oxide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8OS2/c5-7-4-2-1-3-6-7/h1-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDZSUWIIEXAAET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)SC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80288501, DTXSID20919180 | |
Record name | 1-Oxo-1,2-dithiane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80288501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2lambda~4~-Dithian-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20919180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
7153-76-6, 92424-67-4 | |
Record name | NSC56224 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56224 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Oxo-1,2-dithiane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80288501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2lambda~4~-Dithian-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20919180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.